ethyl 1-[4-(N-methyl-4-chlorobenzenesulfonamido)benzoyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate is a complex organic compound that features a piperidine ring, a benzoyl group, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the sulfonamide intermediate.
Coupling with Piperidine: The sulfonamide intermediate is then coupled with 4-piperidinecarboxylic acid under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzoyl carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzoyl and piperidine moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate can be compared with other sulfonamide-containing compounds:
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: This compound also contains a sulfonamide group and is studied for its antiviral activity.
4-{(E)-[(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-ethoxyphenyl 4-ethoxybenzoate: Another sulfonamide derivative with potential biological activity.
The uniqueness of ethyl 1-{4-[(4-chlorophenyl)sulfonylamino]benzoyl}-4-piperidinecarboxylate lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 1-[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5S/c1-3-30-22(27)17-12-14-25(15-13-17)21(26)16-4-8-19(9-5-16)24(2)31(28,29)20-10-6-18(23)7-11-20/h4-11,17H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKMKGMOXRBEOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.